(1-cinnamyl-1H-benzimidazol-2-yl)methanol
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Overview
Description
(1-cinnamyl-1H-benzimidazol-2-yl)methanol: is an organic compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol This compound features a benzimidazole core substituted with a cinnamyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cinnamyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with cinnamaldehyde in the presence of an acid catalyst, followed by reduction of the resulting imine to the corresponding alcohol . The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-cinnamyl-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cinnamyl group can be hydrogenated to a phenethyl group using hydrogen gas and a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Nitric acid for nitration, bromine for bromination
Major Products
Oxidation: (1-cinnamyl-1H-benzimidazol-2-yl)carboxylic acid
Reduction: (1-phenethyl-1H-benzimidazol-2-yl)methanol
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1-cinnamyl-1H-benzimidazol-2-yl)methanol is largely dependent on its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cinnamyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-methanol: Lacks the cinnamyl group, making it less lipophilic and potentially less effective in penetrating cell membranes.
1-Phenethyl-1H-benzimidazol-2-yl)methanol: Similar structure but with a phenethyl group instead of a cinnamyl group, which may affect its biological activity and chemical reactivity.
Thiophanate: A benzimidazole derivative used as a fungicide, highlighting the diverse applications of benzimidazole compounds.
Uniqueness
(1-cinnamyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of both a cinnamyl group and a benzimidazole core, which may confer distinct chemical and biological properties. The cinnamyl group can enhance lipophilicity and membrane permeability, while the benzimidazole core provides a versatile platform for various chemical modifications and biological interactions .
Biological Activity
(1-cinnamyl-1H-benzimidazol-2-yl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C17H16N2O and a molecular weight of 264.32 g/mol, this compound is characterized by the presence of a benzimidazole core and a cinnamyl substituent, which may enhance its biological properties.
The synthesis of this compound typically involves the condensation of o-phenylenediamine with cinnamaldehyde, followed by reduction to yield the corresponding alcohol. The reaction conditions include:
- Solvent : Ethanol or methanol
- Catalyst : Acidic catalysts such as hydrochloric acid or sulfuric acid
- Temperature : Reflux conditions (80-100°C)
- Reducing Agents : Sodium borohydride or lithium aluminum hydride
This compound can undergo various chemical transformations, including oxidation to form (1-cinnamyl-1H-benzimidazol-2-yl)carboxylic acid and reduction to produce (1-phenethyl-1H-benzimidazol-2-yl)methanol, highlighting its versatility in synthetic applications .
Antimicrobial Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated considerable activity against various pathogens. For instance, derivatives of benzimidazole have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and other bacteria such as Escherichia coli and fungi like Candida albicans .
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus ATCC 25923 | < 1 µg/mL |
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | C. albicans ATCC 10231 | 3.9–7.8 µg/mL |
These findings suggest that modifications on the benzimidazole structure can significantly influence antimicrobial efficacy.
Anticancer Activity
The benzimidazole core is known for its potential in anticancer drug development due to its ability to interact with various biological targets. Research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. For example, studies have reported that certain benzimidazole derivatives exhibit cytotoxic effects against HeLa cells and other tumor cell lines without significant toxicity to non-cancerous cells at tested concentrations .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with growth and apoptosis.
- Membrane Permeability : The cinnamyl group may enhance the compound's ability to penetrate cell membranes, facilitating its action within cells .
Case Studies
A notable case study involved the synthesis and evaluation of benzimidazole derivatives for their anticancer properties. Researchers synthesized various derivatives and tested them against multiple cancer cell lines, revealing promising results for compounds structurally similar to this compound .
Properties
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-13-17-18-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-11,20H,12-13H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGAEBIFEZHSRQ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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